molecular formula C7H8N2O2 B13684091 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde

6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde

Cat. No.: B13684091
M. Wt: 152.15 g/mol
InChI Key: KKSLWIQAXJQHAN-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde typically involves multiple steps starting from commercially available pyrazole derivatives. One common synthetic route includes the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction steps to generate the fused heterocyclic scaffold . The reaction conditions often involve the use of protecting groups and specific reagents to achieve high yields and regioselectivity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carboxylic acid.

    Reduction: Formation of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-methanol.

    Substitution: Formation of various substituted pyrazolooxazine derivatives.

Scientific Research Applications

6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-2-carboxylic acid
  • 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazin-2-amine
  • 3-bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine

Uniqueness

6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which provides additional reactivity and potential for further chemical modifications. This distinguishes it from similar compounds that may lack this functional group or possess different substituents .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3-4H,1-2,5H2

InChI Key

KKSLWIQAXJQHAN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C=NN21)C=O

Origin of Product

United States

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